molecular formula C7H8N2O3 B2638052 3-(3-Formylpyrazol-1-yl)propanoic acid CAS No. 1784224-56-1

3-(3-Formylpyrazol-1-yl)propanoic acid

Cat. No.: B2638052
CAS No.: 1784224-56-1
M. Wt: 168.152
InChI Key: WWPVOTSMTUONHB-UHFFFAOYSA-N
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Description

The compound “3-(3-Formylpyrazol-1-yl)propanoic acid” is a derivative of propanoic acid with a pyrazole ring attached at the third carbon. The pyrazole ring has a formyl group (-CHO) at the third position .


Molecular Structure Analysis

The molecular structure of this compound would consist of a propanoic acid backbone with a pyrazole ring attached at the third carbon. The pyrazole ring would have a formyl group at the third position .


Chemical Reactions Analysis

As a carboxylic acid, this compound would be expected to undergo typical acid-base reactions. The formyl group could potentially be involved in reactions such as nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. As a carboxylic acid, it would be expected to exhibit acidic properties. The presence of the formyl group could also influence its reactivity .

Scientific Research Applications

Synthesis of Derivatives

3-Aryl(heteryl)-4-formylpyrazoles, when condensed with malonic acid, yield 3-[3-aryl(heteryl)pyrazol-4-yl]propenoic acids. These are then reduced to 3-[3-aryl(heteryl)pyrazol-4-yl]propanoic acids, which are used for creating acyl chlorides, esters, and amides (Bratenko, Chornous, & Vovk, 2002).

Novel Synthesis Methods

A study discusses the preparation of 3-(2-Formyl-1H-benzimidazol-1-yl)propanoic acid, a bifunctional formyl acid, for a one-pot reaction with amines and alkyl isocyanides. This method is used to synthesize novel benzimidazole-fused 1,4-diazepine-5-ones (Ghandi, Zarezadeh, & Taheri, 2011).

Chemical Reactions and Transformations

The research includes the reaction of 3,5-dimethyl-4-formylpyrazoles with propane-1,3-diselenol, leading to 2-(pyrazol-4-yl)-1,3-diselenane hydrochlorides. These compounds are indicative of N-2 atom protonation in hydrochlorides (Papernaya et al., 2013).

Catalysis and Organic Reactions

A study on the synthesis of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester demonstrates its use as a catalyst for the formylation of alcohols with ethyl formate. This catalytic action is significant in organic synthesis (Niknam & Saberi, 2009).

Antimicrobial Applications

4-Functionalized pyrazoles, including pyrazole-4-carboxylic acids, exhibit moderate antibacterial and antifungal activities, highlighting their potential in antimicrobial applications (Sharma et al., 2011).

Structural Studies and Polymorphism

Investigations into the polymorphism of 3-(4,5-diaryl-4H-1,2,4-triazole-3-yl)propenoic acid derivatives provide insights into molecular conformation, interaction patterns, and crystal packing motifs. This research aids in understanding the structural properties of these compounds (Mazur et al., 2017).

Future Directions

The potential applications of this compound would depend on its biological activity. If it exhibits desirable properties, it could potentially be used in the development of new pharmaceuticals or other products .

Biochemical Analysis

Biochemical Properties

3-(3-formyl-1H-pyrazol-1-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the binding of the formyl group to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in studying biochemical pathways and cellular processes .

Cellular Effects

The effects of 3-(3-formyl-1H-pyrazol-1-yl)propanoic acid on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function. Additionally, it has been shown to impact cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, 3-(3-formyl-1H-pyrazol-1-yl)propanoic acid exerts its effects through specific binding interactions with biomolecules. The formyl group of the compound can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression by modulating transcription factors or other regulatory proteins. The compound’s ability to influence enzyme activity and gene expression highlights its potential as a modulator of biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3-formyl-1H-pyrazol-1-yl)propanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time when exposed to light or heat. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 3-(3-formyl-1H-pyrazol-1-yl)propanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved oxidative stress responses. At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal cellular processes. These threshold effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

3-(3-formyl-1H-pyrazol-1-yl)propanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and energy metabolism. The compound’s presence can influence metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and redox state. Understanding these metabolic interactions is crucial for elucidating the compound’s role in cellular physiology .

Transport and Distribution

Within cells and tissues, 3-(3-formyl-1H-pyrazol-1-yl)propanoic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution within tissues can also influence its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 3-(3-formyl-1H-pyrazol-1-yl)propanoic acid is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, such as the mitochondria or nucleus. The compound’s activity and function can be influenced by its localization, as it may interact with different biomolecules depending on its subcellular environment .

Properties

IUPAC Name

3-(3-formylpyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c10-5-6-1-3-9(8-6)4-2-7(11)12/h1,3,5H,2,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPVOTSMTUONHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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